2,2,2-trifluoro-N-[2-[(2,2,2-trifluoroacetyl)amino]phenyl]acetamide
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Overview
Description
Preparation Methods
The synthesis of 2,2,2-trifluoro-N-[2-[(2,2,2-trifluoroacetyl)amino]phenyl]acetamide typically involves the reaction of trifluoroacetic anhydride with an appropriate amine derivative under controlled conditions. One common method involves the use of trifluoroacetic anhydride and a substituted aniline in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) at low temperatures (e.g., -40°C) in a solvent like carbon disulfide . This reaction results in the formation of the desired trifluoroacetamide derivative with a moderate yield.
Chemical Reactions Analysis
2,2,2-Trifluoro-N-[2-[(2,2,2-trifluoroacetyl)amino]phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The trifluoroacetyl groups can participate in nucleophilic substitution reactions, where nucleophiles replace the trifluoroacetyl groups under suitable conditions.
Scientific Research Applications
2,2,2-Trifluoro-N-[2-[(2,2,2-trifluoroacetyl)amino]phenyl]acetamide has several applications in scientific research:
Biology: The compound’s fluorinated nature enhances its stability and bioavailability, making it useful in the development of biologically active molecules.
Medicine: It is investigated for its potential use in drug discovery and development, particularly in designing molecules with improved pharmacokinetic properties.
Mechanism of Action
The mechanism of action of 2,2,2-trifluoro-N-[2-[(2,2,2-trifluoroacetyl)amino]phenyl]acetamide involves its interaction with specific molecular targets and pathways. The trifluoroacetyl groups can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The compound’s fluorinated nature enhances its binding affinity and selectivity towards specific targets, contributing to its efficacy in various applications .
Comparison with Similar Compounds
2,2,2-Trifluoro-N-[2-[(2,2,2-trifluoroacetyl)amino]phenyl]acetamide can be compared with other similar compounds, such as:
2,2,2-Trifluoroacetamide: A simpler fluorinated amide with similar chemical properties but lacking the aromatic ring.
2,2,2-Trifluoro-N-(trimethylsilyl)acetamide: A derivative with a trimethylsilyl group, used in different synthetic applications.
2,2,2-Trifluoro-N-phenylacetamide: A related compound with a phenyl group, used in organic synthesis and medicinal chemistry.
Properties
CAS No. |
14818-62-3 |
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Molecular Formula |
C10H6F6N2O2 |
Molecular Weight |
300.16 g/mol |
IUPAC Name |
2,2,2-trifluoro-N-[2-[(2,2,2-trifluoroacetyl)amino]phenyl]acetamide |
InChI |
InChI=1S/C10H6F6N2O2/c11-9(12,13)7(19)17-5-3-1-2-4-6(5)18-8(20)10(14,15)16/h1-4H,(H,17,19)(H,18,20) |
InChI Key |
FPBBQCMIENMBEO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C(F)(F)F)NC(=O)C(F)(F)F |
Origin of Product |
United States |
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